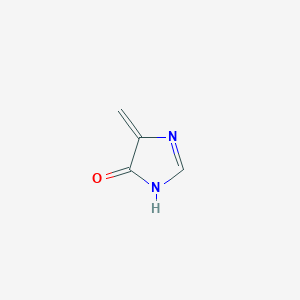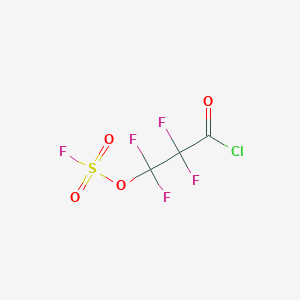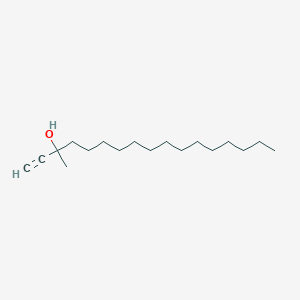![molecular formula C10H14Cl2SSi B14329202 {Chloro[(4-chlorophenyl)sulfanyl]methyl}(trimethyl)silane CAS No. 103559-17-7](/img/structure/B14329202.png)
{Chloro[(4-chlorophenyl)sulfanyl]methyl}(trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro[(4-chlorophenyl)sulfanyl]methyl}(trimethyl)silane: is an organosilicon compound that features a silicon atom bonded to a chloro group, a trimethylsilyl group, and a [(4-chlorophenyl)sulfanyl]methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Chloro[(4-chlorophenyl)sulfanyl]methyl}(trimethyl)silane typically involves the reaction of [(4-chlorophenyl)sulfanyl]methyl chloride with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The starting materials are fed into the reactor, and the product is continuously removed, allowing for large-scale production.
化学反応の分析
Types of Reactions:
Substitution Reactions: Chloro[(4-chlorophenyl)sulfanyl]methyl}(trimethyl)silane can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding silane with a hydrogen atom replacing the chloro group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Products include various silyl ethers or silyl amines depending on the nucleophile used.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is the corresponding silane.
科学的研究の応用
Chemistry: Chloro[(4-chlorophenyl)sulfanyl]methyl}(trimethyl)silane is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also used in the synthesis of complex organosilicon compounds.
Biology and Medicine: While specific biological applications are less common, the compound’s derivatives may be explored for potential pharmaceutical applications due to their unique structural features.
Industry: In the materials science industry, this compound is used in the production of silicon-based materials, including coatings and adhesives. It is also used in the development of new polymers with enhanced properties.
作用機序
The mechanism of action of Chloro[(4-chlorophenyl)sulfanyl]methyl}(trimethyl)silane involves the reactivity of the silicon-chlorine bond. This bond is susceptible to nucleophilic attack, leading to the formation of various derivatives. The [(4-chlorophenyl)sulfanyl]methyl group can also participate in reactions, providing additional functionality to the compound.
類似化合物との比較
Chloromethyl(trimethyl)silane: Similar in structure but lacks the [(4-chlorophenyl)sulfanyl] group.
(Chloromethyl)dimethylphenylsilane: Contains a phenyl group instead of the trimethylsilyl group.
(Chloromethyl)trimethylsilane: Lacks the [(4-chlorophenyl)sulfanyl] group.
Uniqueness: Chloro[(4-chlorophenyl)sulfanyl]methyl}(trimethyl)silane is unique due to the presence of both the [(4-chlorophenyl)sulfanyl] group and the trimethylsilyl group. This combination provides distinct reactivity and potential for diverse applications in synthesis and materials science.
特性
CAS番号 |
103559-17-7 |
|---|---|
分子式 |
C10H14Cl2SSi |
分子量 |
265.27 g/mol |
IUPAC名 |
[chloro-(4-chlorophenyl)sulfanylmethyl]-trimethylsilane |
InChI |
InChI=1S/C10H14Cl2SSi/c1-14(2,3)10(12)13-9-6-4-8(11)5-7-9/h4-7,10H,1-3H3 |
InChIキー |
IITXVAHTAPLNGJ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C(SC1=CC=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


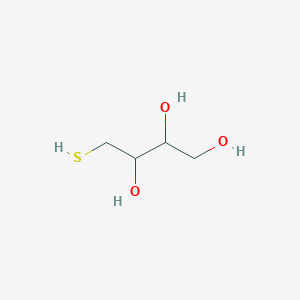
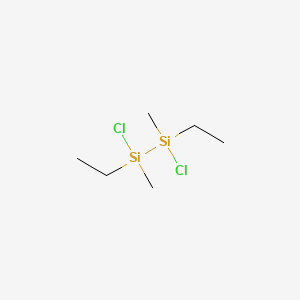

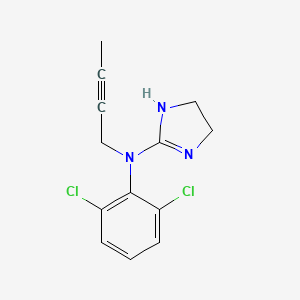
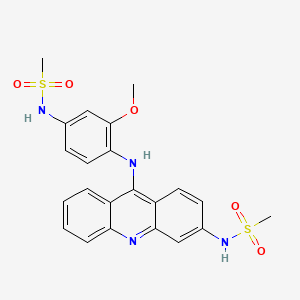
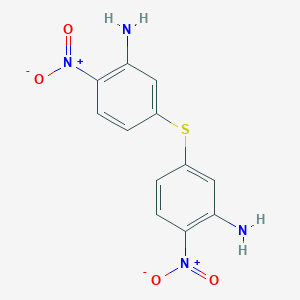
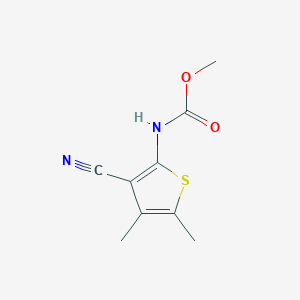


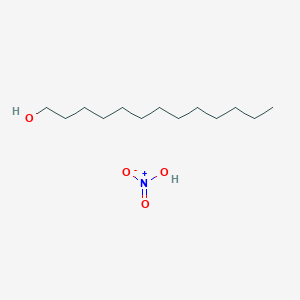
![3a,4-Dihydrospiro[cyclopenta[c]furan-1,1'-cyclopentan]-5(3H)-one](/img/structure/B14329189.png)
